3-ethyl-N-(2-ethylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide to form the triazole ring.
Thiadiazine Formation: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazine ring.
Substitution Reactions: The final compound is obtained by introducing the ethyl and phenyl groups through substitution reactions using appropriate alkylating agents and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazolothiadiazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. The compound may also interact with cellular membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
- 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
Uniqueness
Compared to similar compounds, 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique properties such as higher stability, enhanced biological activity, and greater versatility in chemical reactions. These attributes make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H25N5OS |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-ethyl-N-(2-ethylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5OS/c1-4-15-8-6-7-9-17(15)23-21(28)20-19(16-12-10-14(3)11-13-16)26-27-18(5-2)24-25-22(27)29-20/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
BEHRZKBSASURIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)CC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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